molecular formula C19H17FN2O3S B12147051 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12147051
M. Wt: 372.4 g/mol
InChI Key: GJHLJYUREPOISE-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one: is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the thiazole ring or benzylidene moiety are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and disrupting a metabolic pathway. Alternatively, it may interact with a receptor, triggering a signaling pathway that leads to a cellular response.

Comparison with Similar Compounds

  • (5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Vanillin acetate

Comparison: Compared to similar compounds, (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one stands out due to its unique combination of functional groups. The presence of the fluorophenyl group and the specific arrangement of the benzylidene moiety contribute to its distinct chemical and biological properties. These features may enhance its reactivity and potential as a bioactive molecule, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17FN2O3S/c1-3-25-15-9-4-12(10-16(15)24-2)11-17-18(23)22-19(26-17)21-14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11-

InChI Key

GJHLJYUREPOISE-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.